
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(allylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide, commonly known as ACOS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACOS is a member of the oxazole family and has been found to possess unique biochemical and physiological properties that make it a promising candidate for research purposes.
科学的研究の応用
Synthesis and Biological Activity
The compound has been utilized as a key intermediate in the synthesis of heteroaromatic compounds. It played a crucial role in the preparation of various derivatives with potential antimicrobial and antifungal activities. These derivatives were synthesized through a series of reactions and were characterized using different spectroscopic techniques (Aal et al., 2007).
Heteroaromatization and Antimicrobial Screening
In a related study, the compound was involved in the heteroaromatization process, resulting in novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives, containing a dimethylsulfonamide moiety, demonstrated promising antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Inhibitory Properties and Molecular Docking Studies
Another research focused on the synthesis of new Schiff bases derived from the compound. These bases showed inhibitory effects on various enzymes, indicating potential medicinal applications. Molecular docking studies were conducted to understand the binding interactions of these compounds with enzymes, offering insights into their mechanism of action (Alyar et al., 2019).
Antifungal Activity and Chemical Analysis
The compound was also used to synthesize novel triazepines, pyrimidines, and azoles, showcasing good antifungal activity. Detailed chemical analysis, including elemental and spectral analyses, was performed to elucidate the structures of these compounds, underscoring the chemical versatility of the compound (Khodairy et al., 2016).
特性
IUPAC Name |
4-[4-cyano-5-(prop-2-enylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-4-9-17-15-13(10-16)18-14(22-15)11-5-7-12(8-6-11)23(20,21)19(2)3/h4-8,17H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGASLWWVELRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)
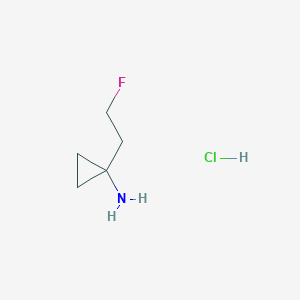
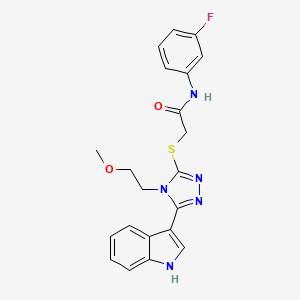

![1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475324.png)
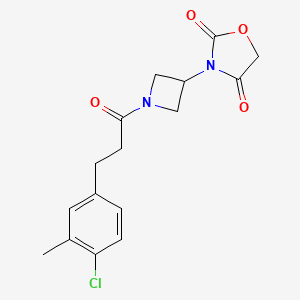

![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)

![2-(2,7-Dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-5-methylpyrazol-3-amine](/img/structure/B2475333.png)
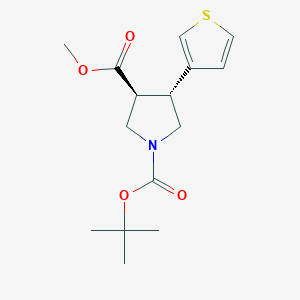
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)
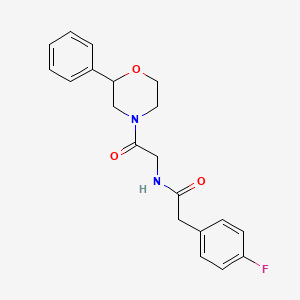
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)